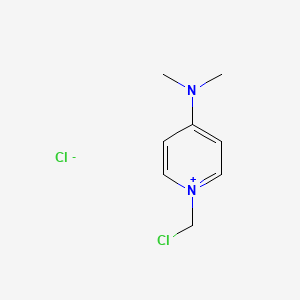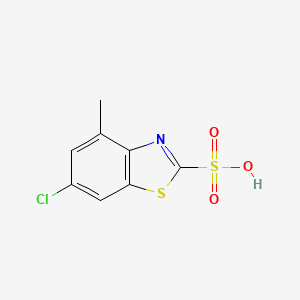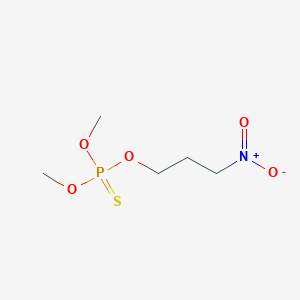
Dicyano(trimethylsilyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyano(trimethylsilyl)amine is an organosilicon compound with the chemical formula (CH₃)₃SiN(CN)₂. It is a derivative of trimethylsilyl amine, where two hydrogen atoms are replaced by cyano groups. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: Dicyano(trimethylsilyl)amine can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with sodium cyanamide in the presence of a base such as sodium hydride. The reaction proceeds as follows:
(CH3)3SiCl+Na2NCN→(CH3)3SiN(CN)2+NaCl
The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Dicyano(trimethylsilyl)amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano groups are replaced by other nucleophiles.
Addition Reactions: The compound can react with electrophiles to form addition products.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Electrophiles: Such as alkyl halides and acyl chlorides.
Catalysts: Transition metal catalysts like palladium or nickel can facilitate certain reactions.
Major Products Formed:
Substituted Amines: When reacting with nucleophiles.
Cyanated Compounds: When reacting with electrophiles.
Heterocycles: Through cyclization reactions.
科学的研究の応用
Dicyano(trimethylsilyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those containing cyano groups.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
作用機序
The mechanism by which dicyano(trimethylsilyl)amine exerts its effects involves the reactivity of the cyano groups and the trimethylsilyl moiety. The cyano groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.
Molecular Targets and Pathways:
Nucleophilic Attack: The cyano groups can undergo nucleophilic attack by various reagents.
Electrophilic Addition: The compound can participate in electrophilic addition reactions.
Cyclization: The formation of heterocycles through intramolecular reactions.
類似化合物との比較
Dicyano(trimethylsilyl)amine can be compared with other similar compounds, such as:
Trimethylsilyl Cyanide: Similar in structure but with only one cyano group.
Dicyanoamine: Lacks the trimethylsilyl group, making it more reactive.
Trimethylsilyl Azide: Contains an azide group instead of cyano groups.
Uniqueness:
Stability: The presence of the trimethylsilyl group provides stability and steric protection.
Reactivity: The dual cyano groups offer versatile reactivity in various chemical reactions.
Applications: Its unique structure makes it suitable for specialized applications in synthesis and materials science.
特性
IUPAC Name |
cyano(trimethylsilyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3Si/c1-9(2,3)8(4-6)5-7/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJDSCXKSWQZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)



